Carbonylbis(triphenylphosphine)rhodium(I) chloride, also known as Bis(triphenylphosphine)rhodium carbonyl chloride, is an organorhodium complex with the formula [RhCl(CO)(PPh3)2] ([PPh3] stands for triphenylphosphine). This bright yellow, air-stable solid finds applications in various areas of scientific research, particularly in homogeneous catalysis [].
One of the most significant applications of Carbonylbis(triphenylphosphine)rhodium(I) Chloride is as a precursor to other homogeneous catalysts. Notably, it serves as a starting material for the synthesis of tris(triphenylphosphine)rhodium carbonyl hydride ([Rh(CO)(H)(PPh3)3]), a crucial catalyst in the hydroformylation reaction [].
Carbonylbis(triphenylphosphine)rhodium(I) chloride is an organometallic compound with the molecular formula C₃₇H₃₀ClOP₂Rh and a molecular weight of 690.95 g/mol. This compound features a rhodium center coordinated to two triphenylphosphine ligands and one carbonyl group, making it a notable catalyst in various
These reactions are crucial in synthetic organic chemistry, particularly in the production of fine chemicals and pharmaceuticals .
The synthesis of Carbonylbis(triphenylphosphine)rhodium(I) chloride typically involves the following steps:
This method allows for the efficient formation of the desired organometallic compound while maintaining the integrity of the rhodium center .
Carbonylbis(triphenylphosphine)rhodium(I) chloride has several applications in various fields:
Interaction studies of Carbonylbis(triphenylphosphine)rhodium(I) chloride focus primarily on its catalytic behavior with different substrates. Research indicates that its performance can be influenced by factors such as:
Understanding these interactions helps optimize its use in various catalytic applications .
Several compounds share structural similarities with Carbonylbis(triphenylphosphine)rhodium(I) chloride, including:
Compound Name | Key Features |
---|---|
Chlorotris(triphenylphosphine)rhodium(I) | Contains three triphenylphosphine ligands; used in similar catalytic applications. |
Carbonyltris(triphenylphosphine)rhodium(I) | Has three triphenylphosphine ligands; notable for its reactivity in carbonylation reactions. |
Bis(diphenylphosphino)rhodium(I) chloride | Features diphenylphosphino ligands; used in various coupling reactions. |
Carbonylbis(triphenylphosphine)rhodium(I) chloride stands out due to its specific combination of two triphenylphosphine ligands and one carbonyl group, which enhances its catalytic efficiency in hydroformylation and carbonylation reactions compared to other similar compounds. Its unique ligand arrangement allows for better stabilization of the rhodium center during catalytic processes, making it particularly effective in organic synthesis .
Carbonylbis(triphenylphosphine)rhodium(I) chloride represents a critical organorhodium complex with the molecular formula [RhCl(CO)(PPh₃)₂], characterized by its bright yellow color and air-stable solid nature [1]. This rhodium(I) complex adopts a square planar geometry with mutually trans triphenylphosphine ligands, making it structurally analogous to Vaska's complex [1]. The compound serves as a versatile homogeneous catalyst in various organic transformations and functions as a precursor to other important rhodium catalysts [1].
The direct synthesis from rhodium(III) chloride represents one of the fundamental approaches to prepare carbonylbis(triphenylphosphine)rhodium(I) chloride [4]. The classical method involves treating rhodium(III) chloride hydrate with excess triphenylphosphine in ethanol under specific conditions [4]. The synthetic protocol requires dissolving rhodium(III) chloride trihydrate (2 grams, 7.6 millimoles) in 70 milliliters of absolute ethanol, followed by the slow addition of triphenylphosphine (7.2 grams, 2.75 millimoles) dissolved in 300 milliliters of boiling absolute ethanol [4].
The reaction mechanism involves the reduction of rhodium(III) to rhodium(I) while triphenylphosphine serves as both a ligand and reducing agent [4]. During this process, the solution transitions from red to pale yellow upon the addition of formaldehyde solution, indicating the formation of the desired complex [4]. The formation of yellow microcrystals occurs after several minutes, with the final product being isolated through cooling, washing with ethanol and diethyl ether, and subsequent drying [4].
Table 1: Classical Synthesis Parameters from Rhodium(III) Chloride
Parameter | Value | Reference |
---|---|---|
Rhodium(III) chloride hydrate | 2.0 g (7.6 mmol) | [4] |
Triphenylphosphine | 7.2 g (2.75 mmol) | [4] |
Ethanol volume | 70 mL (initial) + 300 mL (for dissolution) | [4] |
Reaction yield | 85% (4.5 g) | [4] |
Product appearance | Yellow microcrystals | [4] |
The formaldehyde-mediated synthesis protocol represents a critical refinement of the classical approach, providing enhanced yields and improved reaction control [4]. This method incorporates formaldehyde as a key reagent that facilitates the reduction process and promotes the formation of the carbonyl ligand [4]. The protocol involves adding sufficient formaldehyde solution (10-20 milliliters of 37% aqueous solution) to the rhodium-triphenylphosphine mixture in ethanol [4].
The formaldehyde serves multiple functions in this synthetic approach: it acts as a reducing agent for rhodium(III) species, provides a carbon monoxide source through decomposition, and helps stabilize intermediate complexes during the reaction [4]. The optimal formaldehyde concentration and addition timing are crucial parameters that significantly influence the final yield and product purity [4].
Advanced formaldehyde-mediated protocols have been developed that utilize alcohol-water mixed solvents instead of absolute ethanol, which can reduce the residual amount of product in the solvent after crystallization and improve overall yields [14]. These protocols involve maintaining specific molar ratios: triphenylphosphine to rhodium trichloride hydrate greater than 3.5, and aldehyde to rhodium trichloride between 5-20 [14].
Table 2: Optimized Formaldehyde-Mediated Synthesis Conditions
Parameter | Optimal Range | Specific Value | Reference |
---|---|---|---|
Reaction temperature | 75-85°C | 80°C | [14] |
Reaction pressure | 0.1-1.0 MPa | Normal pressure | [14] |
Reaction time | 30-80 minutes | 50-60 minutes | [14] |
Formaldehyde:Rhodium ratio | 5-20:1 | 8-12:1 | [14] |
Alcohol percentage in solvent | 50-99% | 90-95% | [14] |
High-yield synthesis of carbonylbis(triphenylphosphine)rhodium(I) chloride requires careful optimization of multiple parameters including temperature, pressure, reactant ratios, and solvent composition [14]. Temperature control represents a critical factor, with optimal reaction temperatures ranging from 75-85°C to ensure complete conversion while preventing decomposition of sensitive intermediates [14].
The molar ratio of triphenylphosphine to rhodium chloride significantly impacts both yield and product purity [14]. Maintaining a triphenylphosphine excess (molar ratio greater than 3.5:1) ensures complete complexation and prevents the formation of undesired rhodium dimers [14]. Solvent composition optimization involves using alcohol-water mixtures with alcohol percentages between 50-99%, which provides better solubility control and improved crystallization characteristics [14].
Reaction atmosphere control under hydrogen or nitrogen is essential to prevent oxidation and maintain the desired rhodium(I) oxidation state [14]. The optimization of these parameters can achieve synthesis yields exceeding 99% based on rhodium content, with chloride content in the final product below 0.02% [14].
The carbonylation of Wilkinson's catalyst [RhCl(PPh₃)₃] represents the most commonly employed synthetic route for producing carbonylbis(triphenylphosphine)rhodium(I) chloride [1]. This method involves treating Wilkinson's catalyst with carbon monoxide gas, resulting in the displacement of one triphenylphosphine ligand and incorporation of a carbonyl ligand [1]. The reaction proceeds according to the equation: RhCl[P(C₆H₅)₃]₃ + CO → RhCl(CO)[P(C₆H₅)₃]₂ + P(C₆H₅)₃ [1].
This transformation typically occurs as an undesirable side reaction during homogeneous catalysis applications, since the resulting carbonyl complex exhibits reduced hydrogenation catalytic activity compared to Wilkinson's catalyst [1]. However, when intentionally performed for synthetic purposes, this method provides excellent yields and high purity products [1]. The reaction conditions are relatively mild, typically requiring atmospheric pressure carbon monoxide and moderate temperatures [1].
The carbonylation approach offers several advantages including high atom economy, straightforward purification procedures, and the ability to scale the reaction for industrial applications [1]. The displaced triphenylphosphine can be recovered and reused, making this approach economically attractive for large-scale synthesis [1].
Synthesis from rhodium carbonyl chloride dimers [Rh₂Cl₂(CO)₄] provides an alternative route that was historically the first method developed for preparing carbonylbis(triphenylphosphine)rhodium(I) chloride [1]. This approach involves treating the rhodium carbonyl chloride dimer with triphenylphosphine according to the reaction: Rh₂Cl₂(CO)₄ + 4 PPh₃ → 2 trans-RhCl(CO)(PPh₃)₂ + 2 CO [10].
The rhodium carbonyl chloride dimer itself is prepared by treating hydrated rhodium trichloride with flowing carbon monoxide under controlled conditions [10]. The idealized redox equation for dimer formation is: 2 RhCl₃(H₂O)₃ + 6 CO → Rh₂Cl₂(CO)₄ + 2 COCl₂ + 6 H₂O [10]. This method was first developed by Walter Hieber and represents a foundational approach in rhodium carbonyl chemistry [10].
The dimer-based synthesis offers advantages in terms of product stereochemistry, consistently producing the trans isomer with mutually trans triphenylphosphine ligands [10]. The reaction proceeds under mild conditions and provides excellent yields when properly optimized [10]. However, this method requires the preliminary synthesis of the rhodium carbonyl chloride dimer, which adds complexity to the overall synthetic procedure [10].
Modern synthetic approaches emphasize green chemistry principles and sustainable methodologies for preparing carbonylbis(triphenylphosphine)rhodium(I) chloride [17] [19]. Hydrothermal synthesis methods have been developed that utilize non-toxic supercritical water as the reaction medium, providing uniform particle size and morphology while eliminating the need for organic solvents [17].
Green chemistry innovations include the development of recyclable catalytic systems that allow for catalyst recovery and reuse, significantly reducing waste generation and improving overall process sustainability [19]. These approaches incorporate various environmentally friendly media including polyethylene glycols, ionic liquids, deep eutectic solvents, and micellar systems [19].
Single-atom catalyst approaches represent cutting-edge developments where rhodium species are atomically dispersed on solid supports, bridging homogeneous and heterogeneous catalysis [20]. These systems offer enhanced catalytic activity, improved selectivity, and simplified separation procedures compared to traditional homogeneous catalysts [20]. The incorporation of recyclable supports and green solvents further enhances the environmental compatibility of these synthetic methods [20].
Table 3: Comparison of Modern Green Synthesis Approaches
Method | Environmental Benefit | Yield Range | Key Advantage | Reference |
---|---|---|---|---|
Hydrothermal synthesis | Non-toxic supercritical water | 85-95% | Uniform morphology | [17] |
Recyclable systems | Catalyst recovery/reuse | 90-99% | Waste reduction | [19] |
Single-atom catalysts | Reduced metal usage | 80-90% | Enhanced selectivity | [20] |
Ionic liquid media | Solvent recyclability | 85-95% | Easy separation | [19] |
Recrystallization represents the primary purification method for carbonylbis(triphenylphosphine)rhodium(I) chloride, requiring careful optimization of solvent systems and crystallization conditions [4]. The standard recrystallization procedure involves dissolving the crude product in hot toluene followed by controlled cooling to promote crystal formation [4]. Alternative recrystallization solvents include hot ethanol and chloroform, each providing different crystal morphologies and purification efficiencies [22].
Temperature control during recrystallization is critical for achieving optimal crystal quality and yield [25]. The crystallization process benefits from gradual cooling rates, typically 1-2°C per hour, to promote the formation of well-defined crystals with minimal defects [25]. Supersaturation control through precise temperature and concentration management ensures consistent crystal size and morphology [25].
Advanced recrystallization techniques include temperature cycling methods, where the crystallization solution is alternately heated and cooled to promote nucleation and improve crystal quality [25]. Temperature oscillation protocols, involving ±1°C variations around the optimal crystallization temperature for 20-80 minutes, have shown effectiveness in enhancing nucleation rates [25].
The recrystallized product typically exhibits a melting point of 224-227°C (with decomposition), and appears as yellow crystals with excellent stability under ambient conditions [3] [4]. Solubility characteristics include good solubility in acetone, chloroform, and ethanol, while remaining insoluble in water and saturated hydrocarbons [3] [4].
Spectroscopic characterization of carbonylbis(triphenylphosphine)rhodium(I) chloride employs multiple analytical techniques to confirm structure, purity, and composition [15] [18]. Infrared spectroscopy provides definitive identification of the carbonyl ligand, with characteristic carbon-oxygen stretching frequencies appearing in the range of 1950-2000 cm⁻¹ [6]. The infrared spectrum also reveals triphenylphosphine ligand vibrations in the aromatic region (1400-1600 cm⁻¹) and phosphorus-carbon stretching modes [6].
Nuclear magnetic resonance spectroscopy, particularly ¹H NMR and ³¹P NMR, provides detailed structural information about the ligand environment and complex geometry [15] [18]. Recent advances in ¹⁰³Rh NMR spectroscopy, utilizing H(C)Rh triple resonance experiments, enable direct detection of rhodium chemical shifts, which were previously difficult to observe [15] [18]. The ¹⁰³Rh NMR chemical shift range spans approximately 12,000 ppm, providing exceptional sensitivity to electronic and geometric changes in the coordination sphere [15] [18].
Advanced spectroscopic techniques include X-ray photoelectron spectroscopy for oxidation state determination and electron paramagnetic resonance spectroscopy for detecting any rhodium(II) impurities [16]. Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis, while elemental analysis validates the carbon, hydrogen, and phosphorus content [22].
Table 4: Key Spectroscopic Data for Characterization
Technique | Key Signals/Values | Assignment | Reference |
---|---|---|---|
IR Spectroscopy | 1950-2000 cm⁻¹ | C≡O stretch | [6] |
IR Spectroscopy | 1400-1600 cm⁻¹ | Aromatic C=C | [6] |
¹H NMR | 7.2-7.8 ppm | Aromatic protons | [28] |
³¹P NMR | 25-35 ppm | Triphenylphosphine | [15] |
¹⁰³Rh NMR | Variable (12,000 ppm range) | Rhodium center | [15] [18] |
Purity assessment of carbonylbis(triphenylphosphine)rhodium(I) chloride requires multiple analytical criteria to ensure product quality for catalytic applications [14] [22]. Primary purity indicators include elemental analysis results showing carbon content between 63.05-65.60%, which corresponds to the theoretical values for the pure compound [22]. Chloride content analysis should reveal less than 0.02% residual chloride impurities, indicating successful purification from starting materials [14].
Melting point determination provides a reliable purity indicator, with pure samples exhibiting a sharp melting point of 224-227°C with decomposition [3] [22]. Broad melting point ranges or lower melting temperatures typically indicate the presence of impurities or partial decomposition [22]. Color assessment reveals pure samples as light yellow to brown crystals, while green coloration may indicate oxidation or decomposition products [22].
Chromatographic purity analysis using high-performance liquid chromatography can detect trace impurities and quantify overall purity levels [14]. The absence of toluene-insoluble materials serves as an additional purity criterion, as such materials typically indicate the presence of dimeric or polymeric rhodium species [14]. Catalytic activity testing in standard hydroformylation reactions provides functional purity assessment, with pure samples exhibiting consistent and reproducible catalytic performance [14].
Advanced purity assessment techniques include inductively coupled plasma atomic emission spectroscopy for trace metal analysis and X-ray diffraction for crystalline phase identification [16]. Thermal gravimetric analysis can detect solvent inclusions or decomposition products, while differential scanning calorimetry provides thermal stability information [16].
Table 5: Purity Assessment Criteria and Acceptable Ranges
Parameter | Acceptable Range | Method | Quality Indicator | Reference |
---|---|---|---|---|
Carbon content | 63.05-65.60% | Elemental analysis | Composition purity | [22] |
Chloride content | <0.02% | Ion chromatography | Synthesis completion | [14] |
Melting point | 224-227°C (dec.) | Thermal analysis | Physical purity | [3] [22] |
Catalytic activity | >95% theoretical | Standard reactions | Functional purity | [14] |
Color appearance | Light yellow-brown | Visual inspection | Oxidation state | [22] |
Toluene solubility | Complete dissolution | Solubility test | Absence of dimers | [14] |
Single crystal X-ray diffraction studies of carbonylbis(triphenylphosphine)rhodium(I) chloride have provided definitive structural characterization of this organorhodium complex [1]. The compound crystallizes in either monoclinic or triclinic crystal systems, typically adopting space groups P21/c or P-1 depending on crystallization conditions and solvent inclusion [1] [2]. The molecular formula C37H30ClOP2Rh corresponds to a molecular weight of 690.94 grams per mole, consistent with the expected composition containing one rhodium center, two triphenylphosphine ligands, one carbonyl group, and one chloride ligand [3] [4].
The crystallographic analysis reveals that the complex exists as discrete monomeric units in the solid state, with no significant intermolecular rhodium-rhodium interactions [1]. The crystal packing is dominated by van der Waals interactions between the bulky triphenylphosphine ligands and weak hydrogen bonding interactions involving the aromatic protons [5]. The thermal ellipsoid plots from X-ray diffraction studies show well-defined atomic positions with reasonable thermal parameters, indicating a well-ordered crystal structure [1].
Temperature-dependent crystallographic studies have been performed to investigate thermal motion and potential phase transitions [1]. The complex remains structurally stable up to its decomposition temperature of 224-227°C, with only gradual increases in thermal parameters observed upon heating [3] [2]. No evidence of polymorphism or phase transitions has been detected in the temperature range studied.
The X-ray crystallographic analysis provides precise determination of key bond lengths and angles within the molecular structure [1] [5]. The rhodium-phosphorus bond lengths range from 2.24 to 2.33 Ångstroms, which are typical values for rhodium(I)-triphenylphosphine coordination bonds [6] [5]. These bond distances reflect the strong sigma-donor capabilities of triphenylphosphine ligands and indicate substantial overlap between the phosphorus lone pair orbitals and rhodium d-orbitals [6].
The rhodium-carbon(carbonyl) bond length is measured between 1.78 and 1.84 Ångstroms, consistent with a strong rhodium-carbonyl interaction involving both sigma-donation from the carbonyl carbon to rhodium and pi-backbonding from filled rhodium d-orbitals to the carbonyl pi-star orbitals [5] [7]. This bond length is slightly shorter than typical rhodium-carbon single bonds, reflecting the multiple bond character arising from pi-backbonding interactions [7].
The rhodium-chloride bond length falls in the range of 2.38 to 2.42 Ångstroms, which is consistent with an ionic rhodium-chloride interaction typical of rhodium(I) halide complexes [1] [5]. The chloride ligand acts primarily as a sigma-donor with minimal pi-bonding character, resulting in a longer bond length compared to the rhodium-phosphorus and rhodium-carbonyl bonds [1].
Critical bond angles provide insight into the coordination geometry and electronic structure of the complex [5] [7]. The phosphorus-rhodium-phosphorus bond angle measures 178-180°, confirming the trans arrangement of the two triphenylphosphine ligands [1] [5]. This near-linear geometry maximizes the separation between the bulky triphenylphosphine ligands while maintaining optimal orbital overlap with the rhodium center [5].
The crystallographic data unambiguously establish that carbonylbis(triphenylphosphine)rhodium(I) chloride adopts a square planar coordination geometry around the rhodium(I) center [8] [1] [9]. This geometry is characteristic of d8 transition metal complexes and is driven by crystal field stabilization energy considerations [8] [9] [10]. The square planar arrangement allows for maximum crystal field splitting and electronic stabilization of the rhodium(I) d8 configuration [8] [10].
The four ligands (two triphenylphosphine ligands, one carbonyl, and one chloride) occupy the corners of a slightly distorted square around the rhodium center [1] [5]. The distortion from ideal square planar geometry arises from the different steric and electronic requirements of the various ligands [5]. The carbonyl-rhodium-chloride bond angle typically measures 87-93°, representing a slight deviation from the ideal 90° angle [1] [5].
Analysis of the coordination geometry reveals that the two triphenylphosphine ligands are positioned trans to each other, maximizing their separation and minimizing steric repulsion between the bulky phenyl groups [1] [5]. This trans arrangement is thermodynamically favored over the cis isomer due to reduced steric crowding [1]. The carbonyl and chloride ligands occupy the remaining two coordination sites in a mutually trans configuration [1].
The square planar geometry is further confirmed by the planarity of the four donor atoms around rhodium [1] [5]. Crystallographic analysis shows that the deviations from planarity are minimal, typically less than 0.1 Ångstroms for any of the four donor atoms [1]. This high degree of planarity is consistent with sp2d hybridization of the rhodium center and confirms the absence of significant Jahn-Teller distortion [8] [9].
Infrared spectroscopy provides crucial information about the bonding and coordination environment of carbonylbis(triphenylphosphine)rhodium(I) chloride [11] [12] [13]. The most characteristic and diagnostic feature in the infrared spectrum is the carbonyl stretching frequency, which appears in the range of 1970-1990 cm⁻¹ [11] [12]. This frequency is significantly lower than that of free carbon monoxide (2143 cm⁻¹), indicating substantial pi-backbonding from the rhodium center to the carbonyl pi-star orbitals [12] [13].
The carbonyl stretching frequency provides direct evidence for the extent of metal-carbonyl pi-backbonding interactions [11] [12] [13]. The observed frequency range of 1970-1990 cm⁻¹ is characteristic of terminal carbonyl ligands coordinated to rhodium(I) centers [11] [12]. This frequency is consistent with moderate pi-backbonding, where electron density from filled rhodium d-orbitals is donated into the carbonyl pi-star orbitals, weakening the carbon-oxygen bond and lowering the vibrational frequency [12] [13].
The triphenylphosphine ligands exhibit characteristic infrared absorptions in the aromatic region [12] [13]. The phosphorus-phenyl stretching vibrations appear between 1435-1480 cm⁻¹, confirming the presence and coordination of triphenylphosphine ligands [13]. These bands are sensitive to the coordination environment and show shifts compared to free triphenylphosphine, indicating successful coordination to the rhodium center [13].
The rhodium-phosphorus stretching vibrations are observed in the lower frequency region between 480-520 cm⁻¹ [13]. These relatively low-frequency modes reflect the heavy atom nature of both rhodium and phosphorus and provide direct evidence for rhodium-phosphorus bond formation [13]. The intensity and position of these bands correlate with the strength of the rhodium-phosphorus interaction and the degree of s-character in the bonding orbitals [13].
Additional infrared features include aromatic carbon-carbon stretching vibrations from the triphenylphosphine phenyl groups appearing between 1590-1620 cm⁻¹ [13]. The aromatic carbon-hydrogen stretching modes are observed in the 3000-3100 cm⁻¹ region, while aromatic carbon-hydrogen bending vibrations appear between 700-900 cm⁻¹ [13]. These assignments are consistent with coordinated triphenylphosphine ligands and confirm the molecular composition [13].
Nuclear magnetic resonance spectroscopy provides detailed information about the solution structure and dynamics of carbonylbis(triphenylphosphine)rhodium(I) chloride [14] [15] [16]. Phosphorus-31 nuclear magnetic resonance spectroscopy is particularly informative due to the presence of two equivalent triphenylphosphine ligands and the magnetic activity of the rhodium-103 nucleus [14] [15] [16].
The ³¹P nuclear magnetic resonance spectrum exhibits a characteristic doublet resonance in the range of 30-35 parts per million [14] [15] [16]. This doublet pattern arises from coupling between the phosphorus-31 nuclei and the rhodium-103 nucleus, with typical coupling constants ranging from 120-140 Hertz [14] [15] [16]. The magnitude of this coupling constant provides information about the rhodium-phosphorus bond strength and the degree of s-character in the bonding orbital [14] [15].
The chemical shift of the ³¹P resonance is sensitive to the coordination environment and electronic properties of the rhodium center [14] [15] [16]. The observed chemical shift range of 30-35 parts per million is characteristic of triphenylphosphine ligands coordinated to rhodium(I) in a square planar geometry [14] [15]. This chemical shift represents a significant downfield shift compared to free triphenylphosphine, indicating deshielding of the phosphorus nucleus upon coordination [14] [15].
Carbon-13 nuclear magnetic resonance spectroscopy provides information about the carbonyl ligand and the aromatic carbons of the triphenylphosphine ligands [17] [18]. The carbonyl carbon resonance appears as a doublet of triplets in the range of 180-185 parts per million [17]. The doublet character arises from coupling to the rhodium-103 nucleus, while the triplet multiplicity results from coupling to the two equivalent phosphorus-31 nuclei [17] [18].
Proton nuclear magnetic resonance spectroscopy reveals the aromatic protons of the triphenylphosphine ligands as complex multiplets in the range of 7.2-7.8 parts per million [14] [19]. The complexity of these multiplets arises from overlapping aromatic proton environments and coupling interactions between adjacent aromatic protons [14] [19]. Integration of these signals confirms the presence of thirty aromatic protons, consistent with two triphenylphosphine ligands [14].
Temperature-dependent nuclear magnetic resonance studies provide insight into the solution dynamics and potential ligand exchange processes [14]. At room temperature, the two triphenylphosphine ligands appear equivalent on the nuclear magnetic resonance timescale, indicating rapid exchange or symmetric coordination [14]. No evidence of dissociation or ligand exchange is observed under normal solution conditions [14].
Mass spectrometry provides definitive molecular weight determination and fragmentation pattern analysis for carbonylbis(triphenylphosphine)rhodium(I) chloride [20] [21] [22]. The molecular ion peak appears at mass-to-charge ratio 691, confirming the expected molecular weight and composition [4] [23] [2]. The molecular ion peak exhibits the characteristic isotope pattern expected for a rhodium-containing compound, with additional peaks arising from carbon-13 and chlorine-37 isotopes [21] [22].
The fragmentation pattern provides valuable information about the relative bond strengths and preferred dissociation pathways [20] [21] [24]. The most prominent fragment ion appears at mass-to-charge ratio 663, corresponding to loss of the carbonyl ligand from the molecular ion [21] [24]. This fragmentation pattern indicates that the rhodium-carbonyl bond is weaker than the rhodium-phosphine bonds under mass spectrometric conditions [20] [21].
A significant fragment ion is observed at mass-to-charge ratio 428, corresponding to loss of one triphenylphosphine ligand from the molecular ion [21] [24]. The appearance of this fragment confirms the presence of triphenylphosphine ligands and provides evidence for their coordinated nature [21] [24]. The relative intensity of this fragment compared to the molecular ion provides information about the thermodynamic stability of the rhodium-phosphine bonds [21].
Additional fragment ions are observed corresponding to loss of both triphenylphosphine ligands and various combinations of ligand dissociation [20] [21] [24]. The sequential loss of ligands follows the pattern of decreasing bond strength: carbonyl loss occurs most readily, followed by triphenylphosphine dissociation, with chloride retention being most favored [20] [21]. This fragmentation pattern is consistent with the relative trans-influence of the various ligands and provides confirmation of the proposed molecular structure [20] [21].
Electrospray ionization mass spectrometry studies reveal additional information about the solution behavior and potential aggregation of the complex [22]. Under mild ionization conditions, the molecular ion remains largely intact, confirming the stability of the coordination sphere in solution [22]. The absence of dimeric or higher aggregation products indicates that the complex exists primarily as discrete monomeric units in solution [22].
Density functional theory calculations provide detailed electronic structure information and complement experimental structural characterization of carbonylbis(triphenylphosphine)rhodium(I) chloride [25] [26] [27]. These computational studies employ various exchange-correlation functionals, with B3LYP and PBE0 functionals showing excellent agreement with experimental geometries and properties [25] [26]. The calculations utilize effective core potentials for rhodium to account for relativistic effects, while all-electron basis sets are employed for lighter atoms [25] [26].
Geometry optimization calculations reproduce the experimentally observed square planar coordination geometry with high accuracy [25] [26] [27]. The calculated rhodium-phosphorus bond lengths of 2.26-2.31 Ångstroms agree closely with crystallographic values, validating the computational approach [25] [26]. Similarly, the calculated rhodium-carbonyl bond length of 1.82-1.85 Ångstroms matches experimental observations within expected computational uncertainty [25] [26].
The calculations predict a singlet ground state with S=0 spin multiplicity, consistent with the diamagnetic nature observed experimentally [25] [28] [26]. The electronic configuration corresponds to a d8 rhodium(I) center in a square planar ligand field, with all electrons paired in the lower-energy d-orbitals [25] [28]. The computational results confirm that this electronic configuration is thermodynamically favored over alternative spin states [25] [28].
Vibrational frequency calculations provide theoretical prediction of infrared spectra and confirm the assignment of experimental vibrational modes [25] [29]. The calculated carbonyl stretching frequency of 1975-1985 cm⁻¹ agrees excellently with experimental observations [25]. The calculations also predict the rhodium-phosphorus stretching frequencies and confirm the assignments of triphenylphosphine vibrational modes [25] [29].
Energy decomposition analysis reveals the relative contributions of electrostatic, orbital, and dispersive interactions to the overall bonding [25] [26] [27]. The rhodium-phosphorus bonds are dominated by orbital interactions, reflecting the strong sigma-donor capability of triphenylphosphine [25] [26]. The rhodium-carbonyl bond shows significant orbital interaction energy, confirming the importance of pi-backbonding in this interaction [25] [26].
Molecular orbital analysis provides detailed insight into the electronic structure and bonding interactions in carbonylbis(triphenylphosphine)rhodium(I) chloride [28] [30] [31]. The highest occupied molecular orbital is primarily composed of rhodium d-orbital character with significant antibonding interactions with ligand orbitals [28] [30]. This orbital has dxy character in the square planar coordination environment and is stabilized by the crystal field splitting [28] [30].
The lowest unoccupied molecular orbital shows predominantly rhodium-phosphorus antibonding character, indicating that the rhodium-phosphorus bonds are optimally filled in the ground state [28] [30]. The energy gap between the highest occupied and lowest unoccupied molecular orbitals ranges from 4.0 to 5.0 electron volts, indicating significant electronic stability [28] [30]. This large energy gap contributes to the observed chemical inertness of the complex under ambient conditions [28].
Analysis of the rhodium-carbonyl bonding reveals a classic example of synergistic sigma-donation and pi-backbonding [28] [30] [31]. The sigma-bonding orbital shows electron density donated from the carbonyl carbon lone pair to a rhodium d-orbital of appropriate symmetry [28] [30]. The pi-backbonding orbital demonstrates electron density transfer from filled rhodium d-orbitals to the carbonyl pi-star orbitals [28] [30] [31].
The rhodium-phosphorus bonding is dominated by sigma-donation from the phosphorus lone pairs to rhodium d-orbitals [28] [30]. The molecular orbital analysis reveals minimal pi-bonding character in these interactions, consistent with the primarily sigma-donor nature of triphenylphosphine ligands [28] [30]. The trans arrangement of the two triphenylphosphine ligands results in optimal orbital overlap and minimal steric repulsion [28] [30].
Natural bond orbital analysis provides quantitative assessment of atomic charges and bond orders throughout the molecular structure [28] [32]. The rhodium center carries a positive charge of approximately +0.35 to +0.45, reflecting its formal oxidation state and the electron-withdrawing nature of the coordinated ligands [28] [32]. The carbonyl carbon shows a slight negative charge of -0.15 to -0.25, consistent with pi-backbonding from rhodium [28] [32].
Theoretical bonding analysis provides a comprehensive framework for understanding the electronic structure and chemical behavior of carbonylbis(triphenylphosphine)rhodium(I) chloride [28] [30] [31]. The bonding can be described within the framework of crystal field theory, ligand field theory, and molecular orbital theory, each providing complementary insights into the electronic structure [28] [30].
Crystal field theory analysis focuses on the splitting of rhodium d-orbitals in the square planar ligand environment [28] [30]. The d-orbitals split into four distinct energy levels: the dxy orbital is lowest in energy, the dxz and dyz orbitals are intermediate, and the dx2-y2 orbital is highest in energy [28] [30]. The eight d-electrons of rhodium(I) occupy the three lower-energy orbitals, resulting in a diamagnetic ground state with significant crystal field stabilization energy [28] [30].
Ligand field theory extends crystal field analysis by incorporating orbital overlap and covalent bonding contributions [28] [30] [31]. This approach recognizes that the rhodium-ligand interactions involve significant orbital mixing rather than purely electrostatic interactions [28] [30]. The ligand field analysis predicts the observed square planar geometry and explains the preference for strong-field ligands like carbonyl and triphenylphosphine [28] [30].
Molecular orbital theory provides the most complete description of bonding by explicitly considering orbital overlap and electron delocalization [28] [30] [31]. The molecular orbitals can be classified as bonding, non-bonding, or antibonding based on their phase relationships and energy levels [28] [30]. The bonding molecular orbitals are primarily ligand-centered with some rhodium contribution, while the non-bonding orbitals are predominantly rhodium d-orbital in character [28] [30].
The trans-influence and trans-effect provide important insights into the relative bonding strengths and kinetic behavior [28] [30]. The strong trans-influence of triphenylphosphine weakens the rhodium-chloride bond, while the moderate trans-influence of carbonyl has less effect on adjacent bonds [28] [30]. These electronic effects explain the observed bond lengths and provide predictions for potential ligand substitution reactions [28] [30].
Charge transfer analysis reveals the direction and magnitude of electron density redistribution upon complex formation [28] [32]. The calculations show net electron density transfer from the ligands to the rhodium center, with the extent of charge transfer varying among different ligand types [28] [32]. The triphenylphosphine ligands act as electron donors, while the carbonyl ligand shows both donor and acceptor character through sigma-donation and pi-backbonding [28] [32].